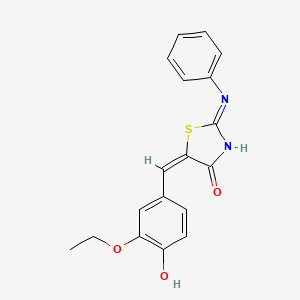

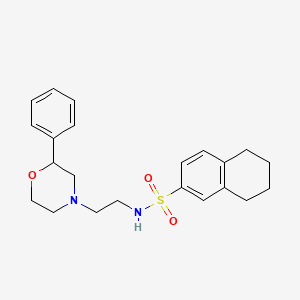

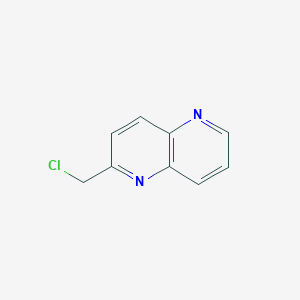

N,4-di(thiophen-2-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Thiophene has a five-membered ring structure with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Anticancer Activity : Novel derivatives, including those related to the structure of N,4-di(thiophen-2-yl)piperidine-1-carboxamide, have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant potential as anticancer agents by inhibiting in vivo angiogenesis and demonstrating cytotoxic effects through differential DNA binding and cleavage activities (Vinaya Kambappa et al., 2017).

Antimicrobial and Antibacterial Applications : Research on piperidine derivatives, which include compounds structurally related to this compound, has highlighted their potential as antibacterial agents. For instance, certain compounds have shown selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, offering a novel approach to combating bacterial persistence (Jun-Seob Kim et al., 2011).

Mechanisms of Action and Drug Development

Orexin Receptor Antagonism for Insomnia Treatment : N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, showcasing the therapeutic potential of piperidine derivatives in modulating sleep disorders. This compound has demonstrated high metabolic stability and potent inhibition of membrane fusion, indicating its efficacy in inhibiting the replication of CCR5-using HIV-1 clinical isolates (S. Imamura et al., 2006).

Microglia Targeting for Neuroinflammation : The development of PET radiotracers specific for microglia-specific markers, such as CSF1R, highlights the application of piperidine derivatives in studying neuroinflammation non-invasively. This approach aids in understanding the immune environment in central nervous system malignancies and monitoring the neuroinflammatory effects of various therapies (A. Horti et al., 2019).

Mecanismo De Acción

Target of action

Compounds containing a piperidine ring, like “N,4-di(thiophen-2-yl)piperidine-1-carboxamide” and “N,4-bis(thiophen-2-yl)piperidine-1-carboxamide”, are often involved in interactions with various receptors in the body, such as opioid receptors .

Mode of action

The interaction between these compounds and their targets typically involves the formation of a complex, which can either activate or inhibit the function of the target. The specific effects depend on the nature of the target and the type of interaction .

Biochemical pathways

The activation or inhibition of the target can lead to changes in various biochemical pathways. For example, if the target is an enzyme, its activity can be altered, affecting the metabolic pathway it is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed, distributed, metabolized, and excreted by the body .

Result of action

The molecular and cellular effects of these compounds’ action would depend on the specific biochemical pathways they affect. This could range from changes in cellular metabolism to alterations in signal transduction .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

N,4-dithiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16-7-5-11(6-8-16)12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBARKWFEWBYTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2716856.png)

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)

![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)

![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)